molecular formula C12H9NO2 B1234571 1-(2-Nitrovinyl)naphthalene CAS No. 4735-49-3

1-(2-Nitrovinyl)naphthalene

Cat. No.: B1234571
CAS No.: 4735-49-3
M. Wt: 199.20 g/mol
InChI Key: HNRGHIXNKWOUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrovinyl)naphthalene is a chemical compound with the molecular formula C12H9NO2. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its unique structure, where a nitrovinyl group is attached to the naphthalene core.

Preparation Methods

The synthesis of 1-(2-Nitrovinyl)naphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide as the nitration reagent. This reaction is often catalyzed by nickel acetate tetrahydrate, which enhances the conversion efficiency . The reaction conditions are generally mild and environmentally benign, making this method suitable for industrial applications .

Chemical Reactions Analysis

1-(2-Nitrovinyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common reagents used in these reactions include hydrogen for reduction, nitric acid for nitration, and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Nitrovinyl)naphthalene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research has explored its role in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

1-(2-Nitrovinyl)naphthalene can be compared with other nitroaromatic compounds, such as:

    1-Nitronaphthalene: Similar in structure but lacks the vinyl group.

    2-Nitronaphthalene: Another isomer with the nitro group at a different position.

    1,5-Dinitronaphthalene: Contains two nitro groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its nitrovinyl group, which imparts distinct chemical and biological properties compared to other nitroaromatic compounds.

Properties

IUPAC Name

1-(2-nitroethenyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRGHIXNKWOUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298147
Record name 1-(2-NITROVINYL)NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4735-49-3
Record name 1-(2-NITROVINYL)NAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitrovinyl)naphthalene
Reactant of Route 2
1-(2-Nitrovinyl)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.